molecular formula C21H23N3O2 B6793002 5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one

5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one

Cat. No.: B6793002
M. Wt: 349.4 g/mol
InChI Key: ZTVACTCBMWNREB-UHFFFAOYSA-N
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Description

“5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” is a complex organic compound that features both an indole and an azetidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” likely involves multiple steps, including the formation of the indole core, the azetidine ring, and their subsequent coupling. Typical conditions might involve:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Formation of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving amines and halides.

    Coupling Reactions: The final coupling of the indole and azetidine moieties might involve amide bond formation using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO₄.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Conditions might involve halogenating agents or nucleophiles like amines or thiols.

Major Products

The products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Compounds with indole and azetidine structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, or antimicrobial agents.

Medicine

    Drug Development: The compound might be explored for its potential therapeutic effects, targeting specific biological pathways.

Industry

    Material Science: Such compounds could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin or tryptophan.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid.

Uniqueness

The unique combination of the indole and azetidine moieties in “5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one” might confer distinct biological activities or chemical properties not seen in simpler analogs.

Properties

IUPAC Name

5-(3,3-dimethyl-2-pyridin-3-ylazetidine-1-carbonyl)-3,3-dimethyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-20(2)12-24(17(20)14-6-5-9-22-11-14)18(25)13-7-8-16-15(10-13)21(3,4)19(26)23-16/h5-11,17H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVACTCBMWNREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)NC(=O)C4(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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